

A Technical Guide to A2764 Dihydrochloride: A Selective TRESK Channel Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *A2764 dihydrochloride*

Cat. No.: *B3018551*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **A2764 dihydrochloride** (CAS Number: 861038-72-4), a selective inhibitor of the TWIK-related spinal cord K⁺ (TRESK) channel, also known as K2P18.1. This document synthesizes available data on its chemical properties, mechanism of action, biological targets, and its potential applications in research, particularly in the fields of migraine and nociception.

Core Chemical and Physical Properties

A2764 dihydrochloride is a small molecule inhibitor with the following chemical identity:

- Systematic Name: 2-[(5-chloro-8-quinolinyl)oxy]-N,N-diethyl-ethanamine, dihydrochloride[1]
- Molecular Formula: C₁₅H₁₉ClN₂O · 2HCl[1]
- Molecular Weight: 351.7 g/mol [1][2]

Table 1: Chemical and Physical Data for **A2764 Dihydrochloride**

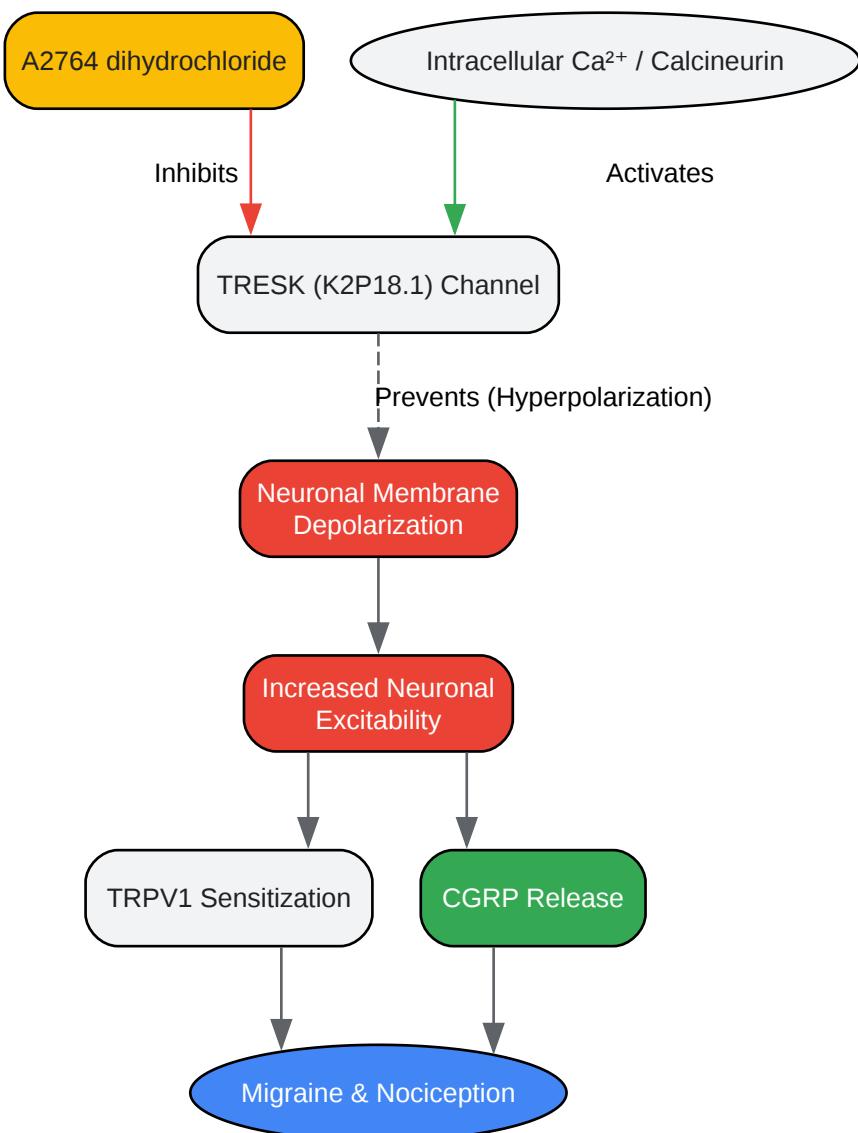
Property	Value	Source(s)
CAS Number	861038-72-4	[1] [2] [3] [4]
Molecular Formula	C ₁₅ H ₂₁ Cl ₃ N ₂ O	[2] [5]
Molecular Weight	351.7	[1] [2]
Synonyms	A2764 dihydrochloride, 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride	[1] [6]
Solubility	DMSO: ~70 mg/mL, Water: ~70 mg/mL, Ethanol: ~70 mg/mL, PBS (pH 7.2): 5 mg/mL	[1] [2]
Storage Conditions	Powder: 3 years at -20°C. In solvent: 1 month at -20°C, 1 year at -80°C.	[2]

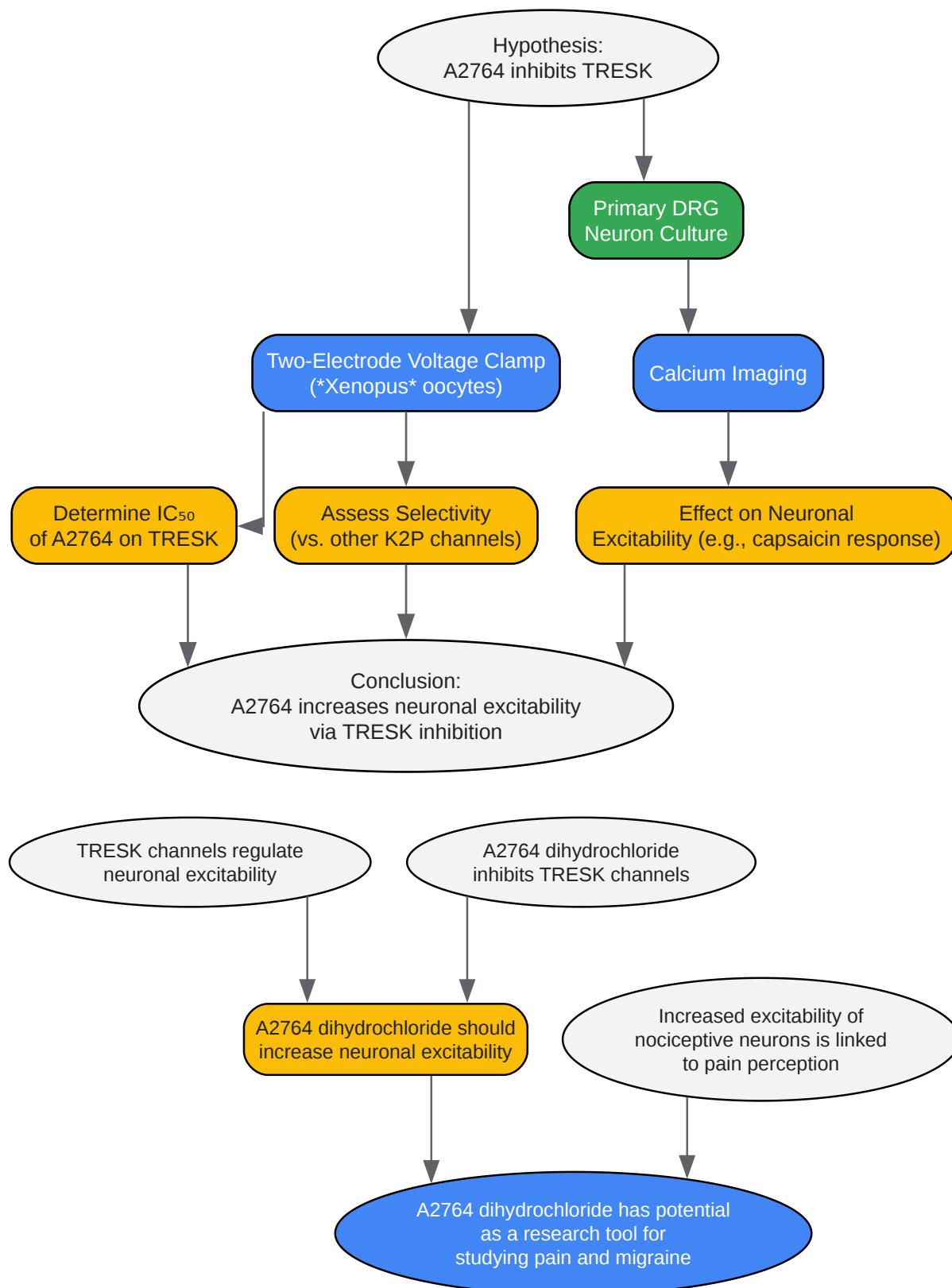
Mechanism of Action and Biological Target

A2764 dihydrochloride is a selective inhibitor of the TRESK (K₂P18.1) potassium channel, a member of the two-pore domain potassium channel family.[\[2\]](#)[\[7\]](#) These channels are considered "leak" channels that play a crucial role in setting the resting membrane potential of neurons and thus regulating their excitability.[\[8\]](#)

The inhibitory effect of **A2764 dihydrochloride** is more pronounced on activated TRESK channels.[\[7\]](#) TRESK channels can be activated by an increase in intracellular calcium, which leads to their dephosphorylation by the phosphatase calcineurin. By inhibiting TRESK, **A2764 dihydrochloride** is expected to cause membrane depolarization and increase neuronal excitability. This mechanism is of significant interest in the study of sensory neurons, such as those in the dorsal root and trigeminal ganglia, where TRESK is highly expressed.[\[8\]](#)

Table 2: In Vitro Activity of **A2764 Dihydrochloride**


Target	Assay System	IC ₅₀ (µM)	Notes	Source(s)
Activated mTRESK channel	Ionomycin-stimulated Xenopus oocytes	11.8	Selective over a range of other K2P channels (TREK-1, TREK-2, TRAAK, TASK-1, TASK-2, TASK-3, TALK-1, and THIK-1) at concentrations up to 100 µM.	[1][8]
Activated mTRESK channel	Not specified	6.8	Described as more sensitive to activated channels than the basal current.	[7]
Basal mTRESK current	Xenopus oocytes expressing mTRESK	-	At a concentration of 100 µM, A2764 inhibits the basal potassium current.	[1]
Basal potassium currents	Isolated mouse dorsal root ganglion neurons	-	A concentration of 100 µM was shown to inhibit these currents.	[1][8]


Note: Pharmacokinetic data such as ADME (Absorption, Distribution, Metabolism, and Excretion) and bioavailability for **A2764 dihydrochloride** are not readily available in the public domain.

Signaling Pathway in Nociception

The inhibition of TRESK channels by **A2764 dihydrochloride** has significant implications for nociceptive signaling pathways, particularly those relevant to migraine. TRESK channels are key regulators of the excitability of trigeminal ganglion neurons, which are implicated in the pathophysiology of migraine.

Inhibition of TRESK leads to depolarization of these neurons, making them more susceptible to firing in response to noxious stimuli. This increased excitability can lead to the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), a key mediator in migraine. Furthermore, TRESK activity is linked to the function of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a well-known nociceptor. Inhibition of TRESK can potentiate TRPV1-mediated responses, further contributing to nociceptive signaling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. benchchem.com [benchchem.com]
- 3. Cloxyquin activates hTRESK by allosteric modulation of the selectivity filter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. The Ubiquitin Ligase Adaptor NDFIP1 Interacts with TRESK and Negatively Regulates the Background K⁺ Current | MDPI [mdpi.com]
- 8. A Xenopus oocyte model system to study action potentials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to A2764 Dihydrochloride: A Selective TRESK Channel Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3018551#a2764-dihydrochloride-cas-number-861038-72-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com